2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C25H26N4O4S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-16-3-6-18(7-4-16)15-29-24(32)20(35-25(29)34)13-19-22(26-9-11-33-12-10-30)27-21-8-5-17(2)14-28(21)23(19)31/h3-8,13-14,26,30H,9-12,15H2,1-2H3/b20-13- |
InChI Key |
JRTCDMDKKOVGMG-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)NCCOCCO)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)NCCOCCO)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the thioxo group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce thio derivatives.
Scientific Research Applications
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines distinct structural features known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound integrates elements from both the pyrido[1,2-a]pyrimidine and thiazolidinone frameworks. The presence of a hydroxyethoxy group enhances solubility and bioavailability, which are critical for therapeutic efficacy. The molecular formula is with a molecular weight of approximately 446.54 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Pyrido[1,2-a]pyrimidine | Core structure known for various biological activities |
| Thiazolidinone moiety | Associated with antimicrobial properties |
| Hydroxyethoxy group | Enhances solubility and bioavailability |
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial and antifungal properties. For instance, derivatives of thiazolidinones have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The unique combination of functional groups in this compound may enhance its efficacy against resistant strains.
The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The thioxo and pyridopyrimidinone groups may play vital roles in binding to these targets, leading to the inhibition or activation of biological pathways. Molecular docking studies suggest that the thiazolidinone moiety may enhance binding to specific enzymes involved in bacterial resistance mechanisms .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazolidinone derivatives against E. coli and S. aureus. Results indicated that modifications in the thiazolidinone ring significantly influenced antimicrobial potency, with some derivatives showing MIC values as low as 10 µg/mL .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of similar pyrido[1,2-a]pyrimidine derivatives on cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values below 20 µM against human breast cancer cells (MCF-7), indicating potential anticancer activity .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual functionality—combining both thiazolidinone and pyrido[1,2-a]pyrimidine systems—which may enhance its biological activity compared to similar compounds lacking such structural diversity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidinone ring | Antimicrobial |
| Compound B | Pyrimidine derivative | Antifungal |
| Compound C | Hydroxyethoxy group | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
